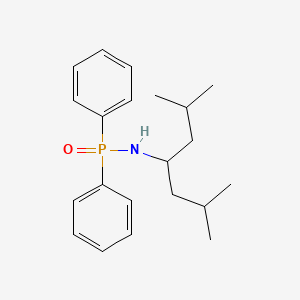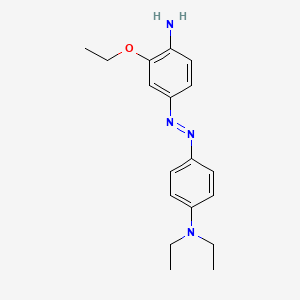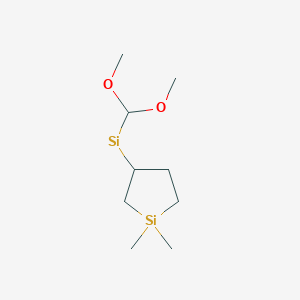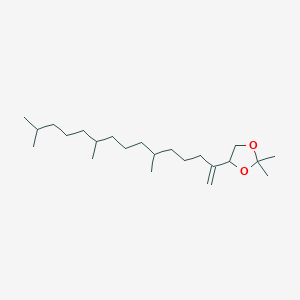
N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of phosphinic amides, which are known for their diverse applications in various fields of chemistry and industry. The presence of both alkyl and phenyl groups in its structure contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethylheptan-4-amine and diphenylphosphinic chloride.
Reaction Conditions: The amine is reacted with diphenylphosphinic chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
化学反应分析
Types of Reactions
N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Alkyl halides or aryl halides for substitution reactions.
Major Products
Phosphine Oxides: Formed through oxidation.
Phosphines: Resulting from reduction.
Substituted Amides: Produced via nucleophilic substitution.
科学研究应用
N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism by which N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
相似化合物的比较
Similar Compounds
- N-(2,6-Dimethylheptan-4-yl)naphthalen-1-amine
- N-(2,6-Dimethylheptan-4-yl)-1-(propan-2-yl)piperidin-4-amine
Uniqueness
N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide stands out due to its unique combination of alkyl and phenyl groups, which confer distinct reactivity and stability compared to other similar compounds. Its specific structural features make it particularly valuable in applications requiring precise control over chemical properties and reactivity.
属性
CAS 编号 |
156301-30-3 |
|---|---|
分子式 |
C21H30NOP |
分子量 |
343.4 g/mol |
IUPAC 名称 |
N-diphenylphosphoryl-2,6-dimethylheptan-4-amine |
InChI |
InChI=1S/C21H30NOP/c1-17(2)15-19(16-18(3)4)22-24(23,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,17-19H,15-16H2,1-4H3,(H,22,23) |
InChI 键 |
DTTJSOWPVJMSOL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(CC(C)C)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde](/img/structure/B14280923.png)

![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)


![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)








